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Compound of Interest

Compound Name: 3-Fluoro-5-methylpyridine

Cat. No.: B1302949 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-
Fluoro-5-methylpyridine (CAS No: 407-21-6), a key intermediate in the synthesis of

pharmaceuticals and agrochemicals.[1] The document details predicted and characteristic data

for Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and

Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols are provided to aid in

the acquisition and interpretation of spectral data. Furthermore, this guide includes workflow

visualizations to clarify the analytical processes involved in characterizing this compound.

Chemical Structure and Properties
IUPAC Name: 3-fluoro-5-methylpyridine[2]

Synonyms: 3-Fluoro-5-picoline[2]

Molecular Formula: C₆H₆FN[2]

Molecular Weight: 111.12 g/mol [2]

Exact Mass: 111.048427 Da[2]
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Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Fluoro-5-methylpyridine.

Data for NMR and IR are predicted based on the analysis of structurally similar compounds,

such as 3-fluoropyridine and 3-methylpyridine, and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Predicted Coupling
Constant (J, Hz)

H-2 ~8.3 d J(H,F) ≈ 2-3 Hz

H-4 ~7.3 ddd

J(H,H) ≈ 8 Hz, J(H,F)

≈ 9-10 Hz, J(H,H) ≈ 2

Hz

H-6 ~8.2 s (broad) -

-CH₃ ~2.4 s -

Table 2: Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Carbon
Assignment

Predicted Chemical
Shift (δ, ppm)

Multiplicity (due to
C-F coupling)

Predicted Coupling
Constant (¹JCF, Hz)

C-2 ~145 (d) d ²J(C,F) ≈ 20-25 Hz

C-3 ~158 (d) d ¹J(C,F) ≈ 230-250 Hz

C-4 ~123 (d) d ³J(C,F) ≈ 5-10 Hz

C-5 ~135 (d) d ³J(C,F) ≈ 20-25 Hz

C-6 ~147 (d) d ⁴J(C,F) ≈ 3-5 Hz

-CH₃ ~18 s -

Table 3: Predicted ¹⁹F NMR Data Solvent: CDCl₃, Reference: CFCl₃ (0.00 ppm)
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Atom Assignment Predicted Chemical Shift (δ, ppm)

C3-F -110 to -130

Infrared (IR) Spectroscopy
Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Intensity

3050 - 3100 Aromatic C-H Stretch Medium-Weak

2920 - 2980 Methyl C-H Stretch Medium-Weak

~1600, ~1480, ~1430
Aromatic C=C and C=N Ring

Stretch
Medium-Strong

1250 - 1300 C-F Stretch Strong

1440 - 1465 Methyl C-H Bend Medium

Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation Ionization Mode: Electron Ionization (EI)

m/z Proposed Fragment Notes

111 [C₆H₆FN]⁺ Molecular Ion (M⁺)

96 [C₅H₃FN]⁺ Loss of methyl radical (•CH₃)

84 [C₅H₄F]⁺
Loss of hydrogen cyanide

(HCN)

Ultraviolet-Visible (UV-Vis) Spectroscopy
Based on data for related pyridine structures, 3-Fluoro-5-methylpyridine is expected to exhibit

UV absorption maxima characteristic of π → π* transitions within the pyridine ring.

Predicted λ_max: ~265 - 275 nm
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Solvent: Ethanol or Methanol

Experimental Protocols & Workflows
The following sections provide detailed methodologies for acquiring the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 10-20 mg of 3-Fluoro-5-
methylpyridine and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm

NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation

delay of 2-5 seconds, and 16-32 scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of

2-5 seconds, and 1024-4096 scans.

¹⁹F NMR Acquisition:

Acquire a proton-decoupled ¹⁹F spectrum.

Typical parameters: pulse angle of 45°, acquisition time of 1-2 seconds, relaxation delay of

2 seconds, and 64-256 scans.
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Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase correct the spectra and reference them to the internal standard (TMS for ¹H and ¹³C)

or an external standard (CFCl₃ for ¹⁹F).

Sample Preparation

Data Acquisition (400 MHz+)

Data Processing

Weigh 10-20 mg
of Compound

Dissolve in 0.7 mL
CDCl3 with TMS

Transfer to
NMR Tube

Acquire ¹H Spectrum

Acquire ¹³C Spectrum
(Proton Decoupled)

Acquire ¹⁹F Spectrum
(Proton Decoupled)

Fourier Transform
(FID -> Spectrum)

Phase Correction
& Baseline Correction

Reference Spectrum
(e.g., TMS at 0 ppm)

Peak Integration
& Analysis

Click to download full resolution via product page

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol
Sample Preparation: As 3-Fluoro-5-methylpyridine is a liquid at room temperature, the neat

liquid film method is appropriate. Place one drop of the neat sample between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates. Press the plates together to form a thin

liquid film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Acquire a background spectrum of the clean salt plates.

Place the sample assembly in the spectrometer's sample holder.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1302949?utm_src=pdf-body-img
https://www.benchchem.com/product/b1302949?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software automatically ratios the sample spectrum against

the background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the peaks corresponding to the characteristic functional group vibrations.
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Prepare KBr Plates
(Clean & Dry)

Acquire Background Spectrum
(Empty Beam)

Apply Neat Liquid Sample
to one KBr plate

Assemble Sandwich Cell
(Thin Film)

Acquire Sample Spectrum
(4000-400 cm⁻¹)

Process Data
(Background Subtraction)

Analyze Spectrum
(Identify Peaks)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Introduction

Analysis

Data Output & Interpretation

Prepare Dilute Solution
(~1 mg/mL in MeOH) Inject into GC-MS Ionization

(EI, 70 eV)

Mass Separation
(Quadrupole / TOF)

Detection Generate Mass Spectrum

Identify Molecular Ion Peak
(m/z = 111)

Analyze Fragmentation
Pattern

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pyridine, 3-fluoro- [webbook.nist.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1302949?utm_src=pdf-body-img
https://www.benchchem.com/product/b1302949?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C372474&Mask=80
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1302949?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 3-Fluoro-5-methylpyridine | C6H6FN | CID 2762892 - PubChem
[pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-
Fluoro-5-methylpyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1302949#spectroscopic-data-of-3-fluoro-5-
methylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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